molecular formula C16H17NO5S B2521447 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 750610-58-3

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B2521447
CAS No.: 750610-58-3
M. Wt: 335.37
InChI Key: FGNNLDQRAOAHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the sulfonation of 4-ethylphenylamine followed by a coupling reaction with 4-methoxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. It is known to regulate angiopoietin-TIE2 signaling in endothelial cells, acting as a negative regulator of TIE2. This regulation affects blood vessel remodeling during embryonic development and determines blood vessel size during perinatal growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Ethylphenyl)sulfamoyl]-4-methylbenzoic acid
  • 4-[(3-Ethylphenyl)sulfamoyl]benzoic acid

Uniqueness

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the benzoic acid ring differentiates it from similar compounds, potentially leading to unique interactions and activities in various applications.

Properties

IUPAC Name

3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNNLDQRAOAHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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